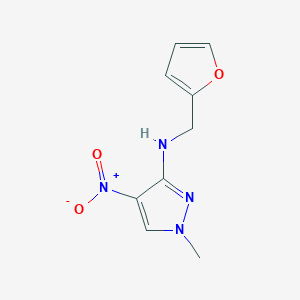

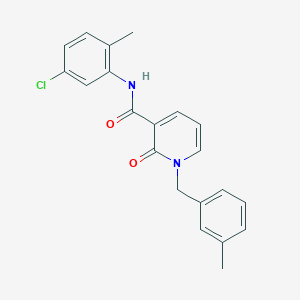

![molecular formula C17H13N3O B2614687 8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-89-1](/img/structure/B2614687.png)

8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound. It belongs to the class of compounds known as quinolines, which are heterocyclic aromatic compounds .

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A sequential opening/closing cascade reaction has been reported in the synthesis of pyrazolo[3,4-b]pyridine .Applications De Recherche Scientifique

Supramolecular Aggregation

One study investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds with structural similarities to "8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline." This research highlighted how different substitutions influence the formation of dimers, sheets, and complex three-dimensional frameworks through hydrogen bonding, emphasizing the importance of molecular design in the development of new materials with desired properties (Portilla et al., 2005).

Microwave-Assisted Synthesis

Another significant application is in the synthesis methodologies. A study described the microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines containing a 1,8‐naphthyridine moiety, showcasing the efficiency of microwave irradiation in enhancing reaction rates and improving yields over conventional methods. This technique could be crucial for the rapid synthesis of similar compounds for further research or industrial applications (Mogilaiah et al., 2003).

Antimicrobial Activity

The potential antimicrobial activity of derivatives is another area of interest. For instance, regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines has been studied, with certain derivatives showing significant inhibitory activity against bacterial serine/threonine protein kinases. This suggests a possible application in developing new antimicrobial agents, especially against resistant bacterial strains (Lapa et al., 2013).

Synthesis of Constrained Pyrazolo[4,3-c]quinoline Derivatives

Research into the synthesis of novel, conformationally constrained pyrazolo[4,3-c]quinoline derivatives indicates the potential for these compounds as ligands for the estrogen receptor. Such studies are crucial for the development of new therapeutic agents, highlighting the versatility of this chemical scaffold in drug discovery (Kasiotis et al., 2006).

Environmental Applications

Moreover, the "on water" protocol for synthesizing heterocyclic ortho-quinones demonstrates an eco-friendly approach to generating complex molecules, emphasizing the importance of green chemistry principles in the synthesis of pyrazolo[3,4-b]quinoline derivatives. This method offers advantages such as high atom economy and the absence of extraction and chromatographic purification steps, beneficial for environmental sustainability (Rajesh et al., 2011).

Orientations Futures

Analyse Biochimique

Biochemical Properties

The nature of these interactions can greatly influence the physical, photophysical, and biological properties of the compound .

Cellular Effects

It is known that pyrazoloquinolines can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazoloquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazoloquinolines can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrazoloquinolines can vary with different dosages .

Metabolic Pathways

It is known that pyrazoloquinolines can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazoloquinolines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that pyrazoloquinolines can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-21-12-7-8-15-13(9-12)17-14(10-18-15)16(19-20-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNOVHGAQVRBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)

![(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2614610.png)

![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)

![3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2614612.png)

![1'-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2614614.png)

![N-mesityl-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2614618.png)

![Ethyl {[4-(2-naphthyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2614619.png)